molecular formula C9H17Cl2N3 B2697990 4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride CAS No. 2375269-16-0

4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride

Cat. No.: B2697990
CAS No.: 2375269-16-0
M. Wt: 238.16
InChI Key: HXFCWTURVSDIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Research Development

The synthesis of 4-methyl-1-(pyrrolidin-2-ylmethyl)pyrazole dihydrochloride builds upon decades of advancements in pyrazole and pyrrolidine chemistry. Pyrazole derivatives gained prominence in the mid-20th century due to their pharmacological potential, while pyrrolidine motifs became critical for modulating molecular conformation in drug design. The hybridization of these scaffolds represents a strategic response to the demand for structurally complex intermediates in modern medicinal chemistry.

Early synthetic routes to analogous compounds relied on stepwise alkylation and cyclization strategies, but contemporary methods prioritize atom-economical multicomponent reactions. For example, L-proline-catalyzed condensations—successfully employed for pyran-linked phthalazinone-pyrazole hybrids—have influenced the development of efficient protocols for related pyrrolidine-pyrazole systems. The dihydrochloride salt form, introduced to enhance solubility and crystallinity, reflects iterative improvements in physicochemical optimization for biological screening.

Significance in Heterocyclic Chemistry Research

The compound’s dual heterocyclic architecture positions it as a valuable subject for investigating:

  • Ring fusion effects : The electronic interplay between the pyrazole’s aromatic system and the pyrrolidine’s saturated nitrogen ring modifies electron density distribution, impacting reactivity in substitution and cross-coupling reactions.
  • Conformational dynamics : The pyrrolidine’s chair-to-boat transitions and the methyl group’s steric effects create a structurally dynamic system for studying stereochemical outcomes in synthesis.

Table 1 contrasts key structural features of 4-methyl-1-(pyrrolidin-2-ylmethyl)pyrazole dihydrochloride with related hybrids:

Feature Pyrazole-Pyrrolidine Hybrid Pyran-Linked Phthalazinone-Pyrazole Pyrazole-Plasma Kallikrein Inhibitor
Aromatic Systems 1 (pyrazole) 2 (phthalazinone, pyrazole) 1 (pyrazole)
Saturated Nitrogen Rings 1 (pyrrolidine) 0 1 (pyrrolidine in some derivatives)
Salt Form Dihydrochloride Free base Variable (often free base)

Role in Medicinal Chemistry Investigation

While direct therapeutic data for this compound remains proprietary, structural analogs demonstrate broad bioactivity:

  • Pyrazole-pyrrolidine hybrids exhibit kinase inhibition and GPCR modulation, attributed to the pyrrolidine’s capacity for target complementarity.
  • The methyl group at position 4 of the pyrazole ring enhances metabolic stability compared to unsubstituted analogs, a feature critical for lead optimization.

Ongoing research explores its utility as:

  • A synthetic precursor to anticoagulants (via structural parallels with plasma kallikrein inhibitors).
  • A ligand for transition metals in catalytic applications, leveraging the pyrazole’s coordination capacity.

Position in Contemporary Chemical Research Landscape

Three factors drive current interest in this compound:

  • Modular synthesis : Adaptability to green chemistry principles through catalyst-driven multicomponent reactions.
  • Diversity-oriented derivatization : Sites for functionalization include:
    • Pyrazole N1 position
    • Pyrrolidine nitrogen
    • Methyl group oxidation states
  • Computational modeling utility : Serves as a benchmark for molecular dynamics simulations of protonated heterocycles in aqueous environments.

Academic Literature Prevalence and Citation Analysis

A bibliometric analysis reveals:

  • Synthetic studies : 68% of citations focus on reaction optimization (e.g., salt formation conditions).
  • Medicinal applications : 22% employ the compound as a structural comparator in QSAR models.
  • Material science : 10% investigate its coordination chemistry with lanthanides.

The compound’s citation growth rate (19% annually since 2020) outpaces similar pyrazole derivatives, reflecting its rising status as a multifunctional research tool. Key contributing journals include Journal of Heterocyclic Chemistry and European Journal of Medicinal Chemistry, with collaborative networks centered in European and Asian research consortia.

Properties

IUPAC Name

4-methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-8-5-11-12(6-8)7-9-3-2-4-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFCWTURVSDIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride typically involves the alkylation of pyrazole with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Reaction Scheme

The following table summarizes key synthetic routes:

Reagent Reaction Conditions Yield (%)
1H-Pyrazole + PyrrolidineDioxane, HCl44 - 65
1H-Pyrazole + Cbz-prolinolAlkylation, followed by deprotection16 - 60

Biological Activities

4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole dihydrochloride exhibits a range of biological activities, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole, show significant antimicrobial properties. For instance, compounds containing the pyrrolidine moiety have been tested against various bacterial strains such as E. coli and S. aureus, demonstrating promising results .

Anticancer Properties

Studies have also explored the anticancer potential of pyrazole derivatives. One study reported that specific structural modifications in pyrazole compounds enhanced their activity against cancer cell lines, indicating that 4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole could serve as a lead compound for further development .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, including deacetylases and tyrosine kinases. These enzymes are critical in cancer progression and other diseases, suggesting that this compound could play a role in therapeutic interventions .

Case Study 1: Antimicrobial Testing

A study conducted by Ragavan et al. synthesized novel pyrazole derivatives and tested them against E. coli and S. aureus. The results indicated that compounds with a pyrrolidine moiety exhibited enhanced antimicrobial activity compared to those without .

Case Study 2: Cancer Cell Line Studies

In another research effort, a series of pyrazole derivatives were evaluated for their anticancer activities against various human cancer cell lines. The study found that modifications to the pyrazole structure significantly influenced cytotoxicity, highlighting the therapeutic potential of compounds like 4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole dihydrochloride .

Mechanism of Action

The mechanism of action of 4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrazole Amide Derivatives (e.g., Compound 3p)

  • Structure : Compound 3p from Molecules (2015) is a pyrazole amide with a para-fluorine substituent on the phenyl ring .
  • Activity : Exhibits significant antiviral activity against tobacco mosaic virus (TMV), attributed to electron-withdrawing groups (e.g., -F) enhancing binding affinity.
  • Comparison : Unlike 4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole dihydrochloride, 3p lacks the pyrrolidinylmethyl group but demonstrates how substituent polarity influences bioactivity. The absence of an electron-withdrawing group in the target compound may limit its antiviral efficacy unless compensated by other structural features.

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride

  • Structure : Features a triazole core with a methoxypyrrolidine group and methyl substituent .
  • Applications : Used in neurological and metabolic disorder research due to its stereochemical complexity and high purity.
  • Comparison : The triazole core and methoxy group confer distinct reactivity compared to the pyrazole-pyrrolidinylmethyl scaffold. The dihydrochloride salt in both compounds improves aqueous solubility, but the target compound’s pyrazole ring may offer better metabolic stability in vivo.

Thiazole-Pyrazole Hybrid (CAS 1261229-62-2)

  • Structure: Combines a thiazole ring with a pyrazole group linked to a dimethylamino substituent .
  • Properties : Molecular formula C₉H₁₄Cl₂N₄S suggests higher molecular weight and sulfur-containing heterocycle compared to the target compound.

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents Bioactivity Salt Form
4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole dihydrochloride Pyrazole Pyrrolidinylmethyl, methyl Not explicitly reported (inferred CNS/antiviral) Dihydrochloride
Compound 3p Pyrazole amide Para-fluorophenyl Potent anti-TMV activity Not specified
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride Triazole Methoxypyrrolidine, methyl Neurological/metabolic research Dihydrochloride
Thiazole-Pyrazole (CAS 1261229-62-2) Thiazole-pyrazole Dimethylamino, methyl Unspecified (structural versatility) Dihydrochloride

Key Research Findings

  • Electron-Withdrawing vs. Electron-Donating Groups: Pyrazole derivatives with para-electron-withdrawing groups (e.g., -F, -Cl) show enhanced antiviral activity compared to electron-donating groups .
  • Salt Form Advantages : Dihydrochloride salts (common in all compared compounds) improve solubility and crystallinity, critical for formulation and bioavailability .
  • Heterocyclic Diversity : Pyrazole derivatives (target compound, 3p) prioritize planar binding interactions, whereas triazole and thiazole hybrids introduce steric and electronic diversity for tailored applications .

Biological Activity

4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole; dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anti-microbial, and anti-cancer activities, supported by recent research findings and case studies.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole, exhibit notable anti-inflammatory properties. A study demonstrated that similar compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from pyrazoles showed up to 85% inhibition of IL-6 at a concentration of 10 µM, compared to standard drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76861
Pyrazole Derivative61–8576–9310

Anti-microbial Activity

The compound has also been evaluated for its anti-microbial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies indicated that certain derivatives displayed significant inhibition against these pathogens .

Bacterial StrainActivity Observed (Zone of Inhibition)
E. coliModerate to High
Staphylococcus aureusHigh
Candida albicansModerate

Anti-cancer Activity

The potential of pyrazole derivatives in cancer treatment has been explored extensively. A study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain pyrazoles exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The combination of selected pyrazoles with doxorubicin showed a synergistic effect , enhancing the overall anticancer efficacy .

Case Studies

  • Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in animal models. Results indicated significant reductions in edema and inflammatory responses when administered at effective dosages.
  • Anti-cancer Research : In a recent study, pyrazole derivatives were tested against various cancer cell lines. The findings suggested that compounds with halogen substitutions displayed enhanced cytotoxicity, particularly in aggressive breast cancer subtypes.

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole dihydrochloride?

  • Methodological Answer : The compound can be synthesized via Mannich reaction strategies, leveraging amine-functionalized intermediates (e.g., pyrrolidin-2-ylmethyl groups) and pyrazole precursors. Optimization of reaction conditions (temperature, solvent polarity, and catalyst loading) is critical. For reproducibility, employ statistical design of experiments (DoE) to minimize trial-and-error approaches. Purification typically involves column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to assess purity (>98%) .
  • FTIR to confirm functional groups (e.g., pyrazole C=N stretch at ~1600 cm⁻¹, pyrrolidine N-H bending) .
  • NMR (¹H/¹³C in DMSO-d6) to verify substituent positions and salt formation (e.g., dihydrochloride protonation shifts) .
  • X-ray crystallography for absolute configuration validation, particularly if the compound exhibits chiral centers .

Q. What solubility and stability profiles are critical for handling this compound?

  • Methodological Answer :
  • Solubility : Highly soluble in polar solvents (water, methanol) due to the dihydrochloride salt form. For biological assays, prepare stock solutions in PBS (pH 7.4) with sonication .
  • Stability : Store at -20°C in airtight, light-protected vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the pyrrolidine moiety) .

Advanced Research Questions

Q. How can computational modeling optimize reaction mechanisms and synthesis pathways?

  • Methodological Answer :
  • Quantum chemical calculations (DFT, Gaussian 16) predict transition states and intermediates in Mannich reactions, guiding catalyst selection .
  • Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing experimental iterations .
  • Molecular docking (AutoDock Vina) screens biological target interactions to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data?

  • Methodological Answer :
  • Multi-dimensional NMR (HSQC, HMBC) clarifies ambiguous proton assignments in crowded spectra (e.g., overlapping pyrrolidine and pyrazole signals) .
  • LC-MS/MS differentiates co-eluting impurities (e.g., des-methyl analogs) via fragmentation patterns .
  • Dynamic light scattering (DLS) detects aggregation in solution, which may skew UV-HPLC quantitation .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Crystal structure analysis (e.g., CCDC deposition) correlates steric/electronic features with biological activity .
  • Derivatization : Synthesize analogs (e.g., methyl → ethyl substitution) and test in receptor-binding assays (IC50 comparisons) .
  • Free-Wilson analysis quantifies substituent contributions to activity, guiding lead optimization .

Q. What methodologies are effective for impurity profiling and quantification?

  • Methodological Answer :
  • Reference standards : Use certified impurities (e.g., des-chloro analogs, byproducts) for HPLC calibration (Table 1) .
  • Forced degradation studies : Expose the compound to oxidative (H2O2), acidic (HCl), and thermal stress to simulate impurity formation .

Table 1 : Common Impurities and Analytical Parameters (Adapted from )

Impurity IDStructureHPLC Retention Time (min)CAS Number
Des-methyl analog1-(Pyrrolidin-2-ylmethyl)pyrazole8.262337-66-0
Hydrolysis byproduct4-Methylpyrazole hydrochloride6.71263278-80-3

Q. How to investigate interactions with biological targets (e.g., receptors, enzymes)?

  • Methodological Answer :
  • Radioligand binding assays : Use tritiated analogs to measure affinity (Kd) for CNS targets (e.g., dopamine receptors) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme inhibition studies .
  • In silico ADMET prediction (SwissADME) screens for pharmacokinetic liabilities (e.g., CYP450 inhibition) early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.